
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol is a chemical compound with the molecular formula C22H44O2This compound is characterized by its long carbon chain with multiple methyl groups and a terminal acetate group .
Preparation Methods
The synthesis of acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol typically involves the esterification of 3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol with acetic acid. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process typically includes steps such as purification and distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this purpose.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. .
Scientific Research Applications
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s long carbon chain and multiple methyl groups may also influence its interaction with cell membranes and other biological structures .
Comparison with Similar Compounds
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol can be compared with other similar compounds such as:
3,7,11,15-Tetramethylhexadecyl acetate: Similar in structure but with different functional groups.
2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, acetate: Another ester with a similar carbon chain length but different double bond positions.
Geranyl linallol: A related compound with a similar carbon skeleton but different functional groups .
Properties
CAS No. |
827029-47-0 |
|---|---|
Molecular Formula |
C22H40O3 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol |
InChI |
InChI=1S/C20H36O.C2H4O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21;1-2(3)4/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3;1H3,(H,3,4) |
InChI Key |
CUYMBFCOUOPCFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14209713.png)
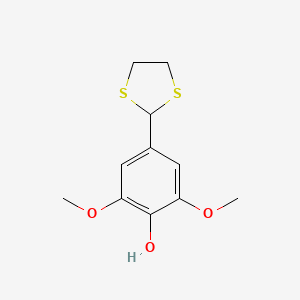
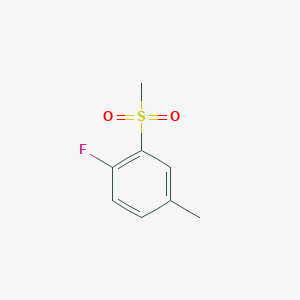

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14209738.png)
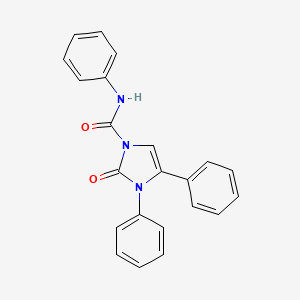
![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)
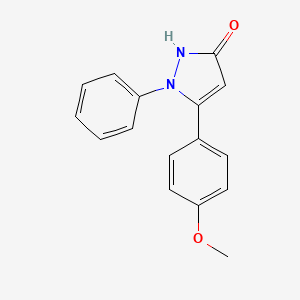

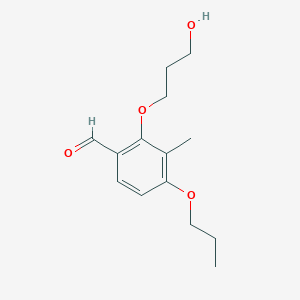

![Benzene, [2-(1-methylethoxy)-2-propenyl]-](/img/structure/B14209778.png)
![3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol](/img/structure/B14209784.png)
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)-](/img/structure/B14209790.png)
